molecular formula C15H26N2O2 B6243597 N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide CAS No. 2411311-42-5

N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide

Cat. No. B6243597
CAS RN: 2411311-42-5
M. Wt: 266.4
InChI Key:
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Description

N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide, also known as N-cyclopropylmethyl-N-methylcarbamate (NCMC), is a carbamate ester used in a variety of scientific and industrial applications. NCMC is used in laboratory experiments to study the effects of carbamate esters on biochemical and physiological processes. In addition, it has a variety of applications in the synthesis of other compounds and can be used as a catalyst in some chemical reactions.

Scientific Research Applications

NCMC has a variety of applications in scientific research. It has been used to study the effects of carbamate esters on biochemical and physiological processes. It has also been used in the synthesis of other compounds, such as amino acids and peptides, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, NCMC can be used as a catalyst in some chemical reactions, such as the synthesis of polymers.

Mechanism of Action

NCMC acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. When NCMC binds to AChE, it prevents the breakdown of acetylcholine and thus increases the levels of the neurotransmitter in the brain. This can lead to an increase in cognitive function, as well as a decrease in anxiety and depression.
Biochemical and Physiological Effects
NCMC has a variety of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter acetylcholine in the brain, leading to increased cognitive function. It has also been shown to reduce anxiety and depression, as well as to improve memory and learning. In addition, NCMC has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

NCMC has several advantages and limitations when used in laboratory experiments. One of the main advantages of NCMC is that it is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a low melting point, making it easy to work with in the lab. However, NCMC is also relatively insoluble in water, making it difficult to work with in aqueous solutions. Additionally, it is not as stable as some other compounds and can easily decompose.

Future Directions

There are a variety of potential future directions for the use of NCMC. One potential direction is the development of new drugs and pharmaceuticals that utilize NCMC as a catalyst. Additionally, NCMC could be used in the synthesis of new compounds, such as peptides and amino acids. It could also be used to study the effects of carbamate esters on biochemical and physiological processes. Additionally, NCMC could be used to study the effects of AChE inhibitors on cognitive function and memory. Finally, NCMC could be used in the development of new polymers and other materials.

Synthesis Methods

NCMC can be synthesized in a variety of ways. The most common method is by the reaction of cyclohexylmethyl bromide and methylcarbamate in the presence of sodium hydroxide. This reaction produces an intermediate product which is then reacted with an amine to form the desired NCMC. Other methods of synthesis include the reaction of cyclohexylmethyl chloride and methylcarbamate in the presence of sodium hydroxide, as well as the reaction of cyclohexylmethyl iodide and methylcarbamate in the presence of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide involves the reaction of 2-methyl-3-oxopentanoic acid with cyclohexylmethylamine, followed by the addition of methyl isocyanate and prop-2-en-1-amine.", "Starting Materials": [ "2-methyl-3-oxopentanoic acid", "cyclohexylmethylamine", "methyl isocyanate", "prop-2-en-1-amine" ], "Reaction": [ "Step 1: 2-methyl-3-oxopentanoic acid is reacted with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide.", "Step 2: Methyl isocyanate is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the corresponding carbamate.", "Step 3: Prop-2-en-1-amine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the final product, N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide." ] }

CAS RN

2411311-42-5

Molecular Formula

C15H26N2O2

Molecular Weight

266.4

Purity

95

Origin of Product

United States

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